1-Methyl-2-sulfanylpyridinium-4-carboxylate
Overview
Description
1-Methyl-2-sulfanylpyridinium-4-carboxylate is a chemical compound with the molecular formula C7H7NO2S and a molecular weight of 169.201 g/mol It is known for its unique structure, which includes a pyridinium ring substituted with a methyl group, a sulfanyl group, and a carboxylate group
Preparation Methods
The synthesis of 1-Methyl-2-sulfanylpyridinium-4-carboxylate typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the methyl, sulfanyl, and carboxylate groups. . The carboxylate group can be introduced through carboxylation reactions under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Methyl-2-sulfanylpyridinium-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can undergo reduction reactions, particularly at the carboxylate group, using reducing agents like lithium aluminum hydride (LiAlH4).
Scientific Research Applications
1-Methyl-2-sulfanylpyridinium-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 1-Methyl-2-sulfanylpyridinium-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially affecting their function. The carboxylate group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
1-Methyl-2-sulfanylpyridinium-4-carboxylate can be compared with other pyridinium derivatives, such as:
- 1-Methyl-2-thioxo-1,2-dihydro-4-pyridinecarboxylic acid
- This compound pyridinium, 4-carboxy-2-mercapto-1-methyl-, inner salt
- 1-Methyl-2-thioxo-1,2-dihydropyridine-4-carboxylic acid
These compounds share similar structural features but differ in the specific substituents and their positions on the pyridinium ring. The unique combination of the methyl, sulfanyl, and carboxylate groups in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-methyl-2-sulfanylidenepyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2S/c1-8-3-2-5(7(9)10)4-6(8)11/h2-4H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWJKTXOTZAPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=CC1=S)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205818 | |
Record name | 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74450-99-0 | |
Record name | 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74450-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Dihydro-1-methyl-2-thioxo-4-pyridinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701205818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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